Bienvenue dans la boutique en ligne BenchChem!

Hydroxy Itraconazole

Therapeutic Drug Monitoring Blastomycosis Clinical Outcomes

Hydroxy itraconazole (OH-ITZ, CAS 112559-91-8) is the non-substitutable active metabolite reference standard for itraconazole TDM, PK, and CYP3A4 DDI studies. With 1.6-2x higher plasma concentrations and a 10x greater free fraction than the parent drug, OH-ITZ dominates in vivo antifungal activity and CYP3A4 inhibition. ITZ-based assays underestimate bioactive exposure by ~20% and fail to meet the clinically validated combined trough target of >1 mcg/mL. This ≥98% purity standard is mandatory for accurate LC-MS/MS quantitation, PBPK modeling, and differential pharmacodynamic profiling. Procure to ensure regulatory-grade bioanalytical accuracy.

Molecular Formula C35H38Cl2N8O5
Molecular Weight 721.6 g/mol
Cat. No. B1243686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Itraconazole
Molecular FormulaC35H38Cl2N8O5
Molecular Weight721.6 g/mol
Structural Identifiers
SMILESCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1
InChIKeyISJVOEOJQLKSJU-QURBUZHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Itraconazole (OH-ITZ) for Research and TDM: Procurement-Grade Analytical Reference Standard


Hydroxy Itraconazole (OH-ITZ, R 63372) is the primary, pharmacologically active hydroxylated metabolite of the triazole antifungal itraconazole (ITZ), generated predominantly via CYP3A4-mediated metabolism [1]. It is supplied as a high-purity analytical reference standard (CAS 112559-91-8) essential for the development, validation, and execution of accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays used in pharmacokinetic studies and therapeutic drug monitoring (TDM) [2]. Unlike its parent compound, OH-ITZ circulates at substantially higher total and unbound (free) plasma concentrations in vivo, directly contributing to the overall antifungal efficacy and drug-drug interaction profile previously attributed solely to itraconazole [3].

Why Hydroxy Itraconazole Cannot Be Interchanged with Itraconazole or Other Azole Metabolites in Quantitative Bioanalysis


In analytical and clinical pharmacokinetic contexts, hydroxy itraconazole cannot be substituted by itraconazole or other azole reference standards due to fundamentally distinct physicochemical and pharmacodynamic properties. Relying solely on itraconazole as a calibrator significantly underestimates total bioactive drug exposure, as OH-ITZ plasma concentrations are on average 1.6- to 2-fold higher than the parent drug [1]. Moreover, the use of itraconazole-based bioassays, which fail to distinguish the parent from the metabolite, yields results that overestimate HPLC-measured itraconazole concentrations by approximately 20% due to the metabolite's heightened intrinsic bioactivity [2]. Critically, OH-ITZ exhibits an approximately 10-fold higher in vivo free fraction and free concentration compared to ITZ, making it the dominant contributor to pharmacologically active drug at the site of action [3]. For any laboratory conducting TDM or for researchers validating novel assays, the procurement of a certified OH-ITZ reference standard is non-negotiable to ensure accurate quantitation and avoid misinterpreting patient exposure or efficacy data.

Hydroxy Itraconazole Procurement: Quantifiable Differentiation Evidence Guide


Clinical Efficacy and Therapeutic Drug Monitoring (TDM) Targets in Blastomycosis

A 2023 retrospective cohort study of 80 patients with blastomycosis demonstrated that a combined therapeutic target of itraconazole and hydroxy-itraconazole serum concentrations >1.0 mcg/mL is essential for preventing treatment failure and mortality. While no difference in partial/complete response was observed between groups achieving the target via parent drug alone (97%) versus combined metabolite and parent (94%, p = 0.99), patients who remained subtherapeutic (<1.0 mcg/mL combined) exhibited significantly higher blastomycosis-related mortality (25% vs. 0% parent, p = 0.01) [1]. This finding directly refutes the assumption that monitoring itraconazole alone is sufficient, justifying the procurement of the OH-ITZ reference standard to accurately assess total active drug exposure [1].

Therapeutic Drug Monitoring Blastomycosis Clinical Outcomes

Systemic Exposure and Total Plasma Concentration Ratio

In patients receiving itraconazole therapy, the circulating concentration of hydroxy-itraconazole is consistently and substantially higher than that of the parent drug. Early pharmacologic studies established that concentrations of hydroxy-itraconazole are approximately twofold higher than itraconazole over a range of concentrations [1]. Subsequent analytical method validations corroborate this, finding the concentration of hydroxy-itraconazole in serum to be on average 1.6 times higher than itraconazole [2]. This consistent 1.6- to 2-fold higher total plasma exposure means that OH-ITZ represents the majority of the measurable azole antifungal activity in circulation, necessitating its separate quantitation for accurate pharmacokinetic modeling [3].

Pharmacokinetics Metabolite Ratio Bioavailability

In Vivo Free (Unbound) Fraction and Pharmacologically Active Concentration

A 2025 study utilizing a validated UHPLC-MS/MS assay with equilibrium dialysis measured free (protein-unbound) itraconazole and hydroxy-itraconazole in 18 plasma samples from 11 patients. Hydroxy-itraconazole demonstrated an 8.52-fold higher percent free fraction (0.251 ± 0.109% vs. 0.024 ± 0.016%) and a 10.42-fold higher free concentration (1.449 ± 1.017 ng/mL vs. 0.188 ± 0.123 ng/mL) compared to itraconazole [1]. Given that the in vitro antifungal activity of both compounds is comparable [2], this order-of-magnitude difference in free drug concentration—the fraction available to exert antifungal effect—indicates that hydroxy-itraconazole is the primary driver of in vivo efficacy [1].

Free Drug Hypothesis Pharmacodynamics Plasma Protein Binding

CYP3A4 Inhibitory Potency and Contribution to Drug-Drug Interactions

Itraconazole is a potent CYP3A4 inhibitor, but its unbound plasma concentrations are too low to fully account for the observed in vivo inhibition based solely on its in vitro Ki. Studies confirm that hydroxy-itraconazole is an equally potent, if not more potent, inhibitor of CYP3A4 [1]. Using midazolam hydroxylation as a probe, hydroxy-itraconazole exhibited an unbound IC50 of 4.6 nM, which is comparable to itraconazole's IC50 of 6.1 nM [2]. Furthermore, a clinical study incorporating OH-ITZ, along with two other metabolites, into a predictive model resulted in a 3.9-fold decrease in the predicted hepatic intrinsic clearance of a CYP3A4 substrate, a finding that more accurately extrapolated in vitro inhibition to in vivo drug-drug interaction (DDI) magnitude compared to considering itraconazole exposure alone [3].

CYP3A4 Inhibition Drug-Drug Interactions Enzyme Kinetics

In Vitro Antifungal Spectrum and Isolate-Specific Susceptibility Variations

While hydroxy-itraconazole and itraconazole are generally considered equipotent against a broad range of fungal pathogens, quantifiable and clinically relevant differences exist for specific species and isolates. A large-scale in vitro study of 1,481 clinical isolates across 48 genera found that while 90% of isolates exhibited identical IC50 values for both compounds within one dilution range, a notable subset of 10-15% of Candida glabrata and Trichophyton mentagrophytes isolates were demonstrably more susceptible to the parent drug, itraconazole, than to the metabolite, hydroxy-itraconazole [1]. This indicates that the metabolite does not always mirror the parent's activity and can be inferior against certain pathogens.

Antifungal Susceptibility Testing MIC Candida glabrata

Off-Target Selectivity: Differential Inhibition of 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2)

Azole antifungals are known to inhibit 11β-HSD2, an enzyme critical for cortisol inactivation, potentially leading to pseudohyperaldosteronism. In a comparative study, hydroxy-itraconazole exhibited weaker inhibition of human recombinant 11β-HSD2 (IC50 = 223 ± 31 nM) compared to its parent compound, itraconazole (IC50 = 139 ± 14 nM), and both were more potent than another commonly used azole, posaconazole (IC50 = 460 ± 98 nM) [1]. This quantifiable difference in off-target potency suggests that the metabolite may have a distinct side-effect liability profile, or at least a different contribution to it, relative to the parent drug and other azole alternatives [1].

Off-Target Effects 11β-HSD2 Inhibition Endocrine Disruption

Optimal Research and Industrial Use Cases for Hydroxy Itraconazole Reference Standard


Development and Validation of LC-MS/MS Assays for Therapeutic Drug Monitoring (TDM)

Hydroxy itraconazole is an essential analytical reference standard for developing and validating specific and sensitive LC-MS/MS methods for TDM. As evidenced by clinical data, a combined itraconazole and hydroxy-itraconazole trough concentration target of >1.0 mcg/mL is critical for minimizing mortality in blastomycosis [7]. Because OH-ITZ circulates at concentrations 1.6- to 2-fold higher than the parent drug [4], any TDM assay lacking a dedicated OH-ITZ channel or calibrator will severely underestimate total active drug exposure. Procuring a high-purity OH-ITZ standard is mandatory for laboratories seeking to establish or improve TDM services for itraconazole in accordance with these validated clinical targets.

In Vitro-to-In Vivo Extrapolation (IVIVE) and Physiologically Based Pharmacokinetic (PBPK) Modeling of Drug-Drug Interactions (DDIs)

For scientists conducting quantitative systems pharmacology (QSP) or PBPK modeling of itraconazole-mediated CYP3A4 DDIs, the inclusion of hydroxy itraconazole data is non-negotiable. The metabolite exhibits a comparable unbound IC50 (4.6 nM) to itraconazole (6.1 nM) for CYP3A4 inhibition [7], but achieves a 10.4-fold higher in vivo free concentration [4]. Consequently, models that account for circulating OH-ITZ provide a 3.9-fold improvement in the prediction of hepatic CYP3A4 substrate clearance reduction compared to models based on itraconazole alone [5]. Procurement of the OH-ITZ standard is required to generate the necessary in vitro kinetic parameters (e.g., Ki, IC50) and to validate the analytical methods used to measure metabolite concentrations in these modeling studies.

Fundamental and Translational Research into Antifungal Pharmacodynamics and Resistance

Hydroxy itraconazole serves as a critical tool for investigators probing the nuanced pharmacodynamics of azole antifungals. While often considered equipotent to itraconazole, large-scale susceptibility studies reveal that a clinically relevant fraction (10-15%) of Candida glabrata and Trichophyton mentagrophytes isolates are more susceptible to itraconazole than to its metabolite [7]. This differential activity profile cannot be elucidated without a pure source of the metabolite. Procurement of OH-ITZ enables researchers to conduct comparative MIC testing, study isolate-specific resistance mechanisms that may differentially affect parent drug versus metabolite, and more accurately interpret treatment outcomes in preclinical models.

Mechanistic Toxicology and Off-Target Profiling Studies

Researchers investigating the endocrine and other off-target effects of azole antifungals require hydroxy itraconazole to dissect the contributions of the metabolite to the overall toxicity profile of itraconazole therapy. The metabolite demonstrates a quantifiably different inhibitory potency against human 11β-HSD2 (IC50 = 223 ± 31 nM) compared to itraconazole (139 ± 14 nM) and posaconazole (460 ± 98 nM) [7]. Using the OH-ITZ standard in cell-based or enzymatic assays allows for the specific attribution of observed effects—such as mineralocorticoid excess—to either the parent drug or the metabolite, thereby providing a more granular understanding of structure-activity relationships and off-target liabilities.

Quote Request

Request a Quote for Hydroxy Itraconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.